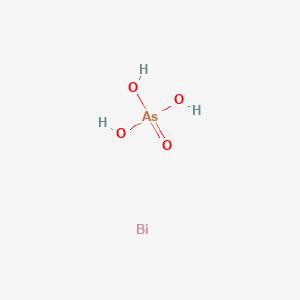
Arsoric acid;bismuthane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsoric acid: (H₃AsO₄) and bismuthane (BiH₃) are two distinct chemical compounds with unique properties and applicationsIt is primarily found in solution and is known for its oxidizing properties . Bismuthane, on the other hand, is the heaviest analogue of ammonia and is known for its instability, decomposing to bismuth metal at temperatures below 0°C .
準備方法
Arsoric Acid:
Synthetic Routes and Reaction Conditions: Arsoric acid can be synthesized by the oxidation of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃). The reaction is typically carried out under controlled conditions to ensure complete oxidation.
Industrial Production Methods: Industrially, arsoric acid is produced by the reaction of arsenic trioxide with water and an oxidizing agent, such as hydrogen peroxide (H₂O₂), under controlled temperature and pressure conditions.
Bismuthane:
Synthetic Routes and Reaction Conditions: Bismuthane is synthesized by the reaction of bismuth trichloride (BiCl₃) with lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: Due to its instability, bismuthane is not produced on an industrial scale.
化学反応の分析
Arsoric Acid:
Types of Reactions: Arsoric acid undergoes various reactions, including oxidation, reduction, and substitution. It is a strong oxidizing agent and can convert iodide to iodine.
Common Reagents and Conditions: Common reagents include reducing agents like sulfur dioxide (SO₂) and oxidizing agents like hydrogen peroxide (H₂O₂). Reactions are typically carried out in aqueous solutions.
Major Products: Major products include arsenate salts (AsO₄³⁻) and arsenous acid (H₃AsO₃) depending on the reaction conditions.
Bismuthane:
Types of Reactions: Bismuthane primarily undergoes decomposition reactions due to its instability. It can decompose into bismuth metal and hydrogen gas.
Common Reagents and Conditions: Reactions involving bismuthane are typically carried out at low temperatures in an inert atmosphere to prevent decomposition.
Major Products: The primary product of bismuthane decomposition is bismuth metal (Bi) and hydrogen gas (H₂).
科学的研究の応用
Arsoric Acid:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and potential use in cancer treatment.
Medicine: Investigated for its potential use in chemotherapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the production of arsenate salts, which are used as wood preservatives and insecticides.
Bismuthane:
Chemistry: Studied for its unique properties as the heaviest analogue of ammonia.
Biology: Investigated for its potential use in biological systems, particularly its interactions with proteins and enzymes.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
作用機序
類似化合物との比較
特性
CAS番号 |
13702-38-0 |
|---|---|
分子式 |
AsBiO4 |
分子量 |
347.900 g/mol |
IUPAC名 |
bismuth;arsorate |
InChI |
InChI=1S/AsH3O4.Bi/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3 |
InChIキー |
MSJCTWLOXLXSJQ-UHFFFAOYSA-K |
SMILES |
O[As](=O)(O)O.[Bi] |
正規SMILES |
[O-][As](=O)([O-])[O-].[Bi+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















